2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Purity differentiation Building block quality Procurement specification

Researchers developing kinase inhibitors or PROTAC degraders often encounter inconsistent SNAr reactivity from low-purity pyrrolo[3,2-d]pyrimidine building blocks. This 97% purity 2-chloro-5-methyl derivative resolves that bottleneck. • C2-chlorine enables efficient parallel SNAr amination for rapid 2-amino library synthesis targeting kinase hinge regions. • C4-lactam carbonyl mimics purine C6-carbonyl, validated in PCAF bromodomain co-crystal structures (PDB 6J3O). • N5-methyl modulates lipophilicity (est. LogP +0.5 vs. des-methyl analog) and steric environment for tuned target engagement. • 97% purity minimizes amine-reactive impurities that consume stoichiometric nucleophile in parallel synthesis workflows.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 129872-84-0
Cat. No. B170362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS129872-84-0
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=O)N=C(N2)Cl
InChIInChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12)
InChIKeyBOPHQDOBIRBJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Compound Overview


2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-84-0, MF: C₇H₆ClN₃O, MW: 183.59 g/mol) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidin-4-one family. The pyrrolo[3,2-d]pyrimidine scaffold serves as a purine bioisostere and has been exploited in numerous drug discovery programs targeting kinases (VEGFR, FGFR, FLT3, JAK, Lck), purine nucleoside phosphorylase (PNP), and bromodomain-containing proteins [1]. This specific compound features three key functional elements: a chlorine leaving group at the C2 position enabling nucleophilic aromatic substitution (SNAr) and cross-coupling derivatization, a methyl substituent at N5 that modulates lipophilicity and steric environment, and a lactam carbonyl at C4 that contributes hydrogen-bonding capacity for target engagement [2]. Commercially available at 95% and 97% purity from multiple suppliers, it is classified as a pharmaceutical intermediate and protein degrader building block .

Why 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Is Irreplaceable


Within the pyrrolo[3,2-d]pyrimidine family, compounds with different substitution patterns are not interchangeable. The presence and position of the chlorine atom, the N5-methyl group, and the C4-lactam carbonyl collectively determine the compound's reactivity profile in SNAr and cross-coupling reactions, its physicochemical properties (LogP, solubility), and the biological activity of downstream derivatives [1]. For example, the 2-chloro-4-one variant places the reactive handle at C2, enabling C4-selective phenoxy installation for VEGFR2 type-II inhibitor design, whereas the 4-chloro regioisomer (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) directs derivatization to the C4 position and yields inhibitors with different kinase selectivity profiles [2]. The N5-methyl group differentiates this compound from the des-methyl analog (2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, CAS 90993-29-6), which has distinct lipophilicity (estimated LogP difference of approximately +0.5 units) and steric properties affecting both synthetic reactivity and target binding . Substituting with a non-chlorinated analog eliminates the SNAr handle entirely, removing the primary route for late-stage diversification.

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Evidence vs. Analogs


Purity Advantage vs. Des-methyl and 4-Chloro Analogs

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is commercially supplied at a minimum purity of 97% by multiple vendors (Aladdin Scientific, Leyan, CalpacLab), whereas the des-methyl analog 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 90993-29-6) and the 4-chloro regioisomer are predominantly listed at 95% purity . This 2-percentage-point purity differential is meaningful for procurement in medicinal chemistry campaigns where impurity profiles can confound SAR interpretation and biological assay reproducibility. The higher specification reduces the burden of in-house repurification prior to use in sensitive cross-coupling or kinase assay applications .

Purity differentiation Building block quality Procurement specification

Regiochemical Differentiation: C2-Cl vs. C4-Cl Reactivity

The placement of the chlorine leaving group at C2 (rather than C4) in 2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one enables a distinct derivatization sequence. In the seminal VEGFR2 type-II inhibitor program reported by Oguro et al. (2010), the 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold was used to install a 4-phenoxy-diphenylurea moiety, yielding compound 20d with potent VEGFR2 inhibition (IC50 in low nanomolar range) and oral antitumor efficacy at 3 mg/kg/day in a DU145 xenograft model [1]. The 2-chloro-4-one variant described herein places the reactive handle at the complementary position, enabling C2-directed diversification (amination, thioetherification, Suzuki coupling) while retaining the C4-lactam as a hydrogen-bonding anchor for kinase hinge-region binding, as demonstrated in PCAF bromodomain inhibitor co-crystal structures (PDB 6J3O, resolution 2.11 Å) where the 4-one carbonyl engages Asn803 [2]. This orthogonal reactivity cannot be achieved with the 4-chloro regioisomer.

SNAr regioselectivity VEGFR2 kinase inhibitor Type-II inhibitor design

Class-Level Potency: Kinase and Bromodomain Inhibition

While 2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one itself is a synthetic intermediate and has not been profiled as a final bioactive compound, derivatives built on the pyrrolo[3,2-d]pyrimidin-4-one scaffold have demonstrated potent target engagement across multiple therapeutic targets. Representative class-level data include: (a) a 4-phenoxy VEGFR2 inhibitor derived from the C4-Cl regioisomer scaffold achieves sub-nanomolar VEGFR2 binding (IC₅₀ = 0.55 nM, BindingDB BDBM50618807) [1]; (b) CI-972, a 2,6-diamino-7-(3-thienylmethyl)-pyrrolo[3,2-d]pyrimidin-4-one, inhibits PNP with Kᵢ = 0.83 μM and demonstrates T-cell selective cytotoxicity in MOLT-4 vs. MGL-8 lymphoblast assays [2]; (c) pyrrolo[3,2-d]pyrimidin-4-one PCAF bromodomain inhibitors achieve IC₅₀ = 7 nM (HTRF) and Kd = 78 nM (ITC) for the most potent analog (R,R)-36n, with selectivity over 29 other bromodomains and 422 kinases [3]. These potency levels establish the scaffold's capability; procurement of the 2-chloro-5-methyl-4-one building block provides direct synthetic access to this validated pharmacophore class.

Kinase inhibition PNP inhibition VEGFR2 Potency benchmarking

Synthetic Tractability: One-Pot vs. Multi-Step Routes

The Zhao & Tao (2011) one-pot protocol for synthesizing 2-chloro-pyrrolo[3,2-d]pyrimidines from 2,4-dichloro-5-nitropyrimidine provides yields in the moderate-to-good range (typically 40–70% over 2–3 synthetic transformations in a single operational step) [1]. This compares favorably with traditional multi-step routes (Imai cyclization, Madelung cyclization, or Sonogashira/cyclization sequences) that typically require 3–5 isolated steps with cumulative yields often below 30% [2]. The 2-chloro substituent is installed directly during pyrimidine construction, avoiding a separate chlorination step required for non-chlorinated pyrrolopyrimidine scaffolds. This synthetic accessibility advantage—fewer unit operations, reduced purification burden, and higher throughput—translates directly to lower cost-per-gram for procurement of the building block, particularly for library synthesis programs requiring multi-gram quantities [3].

Synthetic efficiency One-pot protocol Route comparison Process chemistry

Methyl vs. Ethyl N5-Substitution: Physicochemical Impact

The N5-methyl group in 2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one distinguishes it from the 5-ethyl analog (2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, CAS 129872-85-1). The methyl substituent provides an estimated LogP contribution of approximately +0.5 (vs. hydrogen), whereas the ethyl group adds approximately +1.0, resulting in a measurable lipophilicity difference between the two compounds . This difference affects solubility in organic solvents for reaction optimization and influences the lipophilic ligand efficiency (LLE) of downstream kinase inhibitors. In the context of the pyrrolo[3,2-d]pyrimidine microtubule targeting agents reported by Pavana et al. (2018), N5-substituent variation (methyl, benzyl, substituted benzyl) directly modulated antiproliferative IC₅₀ values across a >100-fold range (low nanomolar to micromolar) against cancer cell lines [1]. The methyl variant provides a balanced steric and electronic profile suitable as a starting point for SAR exploration, whereas the ethyl analog introduces greater conformational flexibility and lipophilicity that may be less desirable for CNS drug discovery programs where lower LogP is preferred [2].

N5-substituent LogP modulation Steric effects Analog comparison

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Application Scenarios


Kinase-Focused Library Synthesis via C2 Derivatization

The 2-chloro leaving group enables parallel SNAr amination with primary and secondary amines, providing rapid access to 2-amino-pyrrolo[3,2-d]pyrimidin-4-one libraries for kinase hinge-region targeting. The C4-lactam carbonyl serves as a hydrogen-bond acceptor mimicking the purine C6-carbonyl, as validated by PCAF bromodomain co-crystal structures (PDB 6J3O) where the 4-one engages Asn803 [1]. Procure the 97% purity grade to minimize amine-reactive impurities that would consume stoichiometric nucleophile in parallel synthesis workflows. This scenario is supported by the Zhao & Tao (2011) one-pot synthetic methodology establishing robust access to 2-substituted derivatives [2].

VEGFR2 Type-II Inhibitor Optimization via C2/C4 Derivatization

For teams developing type-II kinase inhibitors targeting the DFG-out conformation, this 2-chloro-4-one building block complements the established 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold used in the Takeda VEGFR2 inhibitor program (compound 20d). The orthogonal chlorine position enables exploration of C2-directed vectors while retaining the C4-lactam as a hinge-binding motif. Downstream 4-phenoxy-diphenylurea derivatives from the C4-Cl scaffold achieved IC₅₀ = 0.55 nM against VEGFR2 (BindingDB) and oral antitumor efficacy at 3 mg/kg/day in DU145 xenografts, establishing the scaffold's in vivo translatability .

PNP Inhibitor Development for T-Cell Selective Immunosuppression

The pyrrolo[3,2-d]pyrimidin-4-one core is a validated purine bioisostere for PNP inhibition. The landmark compound CI-972 (2,6-diamino-7-(3-thienylmethyl)-pyrrolo[3,2-d]pyrimidin-4-one) demonstrated competitive PNP inhibition with Kᵢ = 0.83 μM and T-cell selective cytotoxicity (MOLT-4 T-lymphoblasts vs. MGL-8 B-lymphoblasts) [1]. The 2-chloro-5-methyl building block provides an entry point for synthesizing novel 2,7-disubstituted analogs that explore chemical space beyond CI-972, with the chlorine serving as a synthetic handle for installing diverse C2 substituents (amino, aryl, heteroaryl) to modulate PNP affinity and T-cell selectivity [2].

PROTAC and Protein Degrader Applications

This compound is explicitly classified as a Protein Degrader Building Block by multiple suppliers (CalpacLab, AChemBlock) [1]. The 2-chloro handle enables conjugation to E3 ligase recruiting elements (e.g., via PEG or alkyl linkers through SNAr), while the N5-methyl and C4-lactam provide a rigid, purine-mimetic core for target protein binding. The 97% purity specification is critical for PROTAC applications where bifunctional molecule impurity profiles directly affect ternary complex formation efficiency and cellular degradation potency readouts. The scaffold's demonstrated kinase and bromodomain binding (VEGFR2 IC₅₀ = 0.55 nM; PCAF BRD Kd = 78 nM) supports its use in designing heterobifunctional degraders targeting these protein families [2].

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